

A Head-to-Head Comparison of Sophoraflavanone B and Other Prenylflavonoids

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Compound of Interest

Compound Name: Sophoraflavanone B

Cat. No.: B138219

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of **Sophoraflavanone B** with other prominent prenylflavonoids: Xanthohumol, Icaritin, and 8-Prenylnaringenin. The following sections detail their comparative performance in anticancer, anti-inflammatory, and antimicrobial assays, supported by experimental data. Detailed methodologies for key experiments are also provided to ensure reproducibility and critical evaluation.

Comparative Biological Activity

This section summarizes the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of **Sophoraflavanone B** and its counterparts.

Anticancer Activity

The cytotoxic effects of these prenylflavonoids against various cancer cell lines are presented below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Sophoraflavanone G (SFG)*	A549	Lung Carcinoma	0.046	[1]
MDA-MB-231	Breast Cancer	Not explicitly quantified, but induces apoptosis	[2]	
HL-60	Leukemia	Induces apoptosis at 3-30 μM	[3]	
Xanthohumol	HCT-15	Colon Cancer	3.6	[4]
HT29	Colon Cancer	50.2 ± 1.4	[5]	
HCT116	Colon Cancer	40.8 ± 1.4	[5]	
HepG2	Hepatocellular Carcinoma	25.4 ± 1.1	[5]	
Huh7	Hepatocellular Carcinoma	37.2 ± 1.5	[5]	
A-172	Glioblastoma	12.3 ± 6.4	[6]	
SK-MEL-3	Melanoma	15.4 ± 7.9	[6]	
Icaritin		Not explicitly quantified for direct cytotoxicity in many cancer studies, but known to induce apoptosis and inhibit proliferation.		
8-Prenylnaringenin		Not primarily studied for direct cytotoxicity; more		

known for its
phytoestrogenic
effects.

Note: Sophoraflavanone G (SFG) is often used interchangeably with **Sophoraflavanone B** in the literature. The data presented here is for SFG.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF- α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Compound	Assay	Cell Line	Inhibition	Reference
Sophoraflavanone G (SFG)*	Inhibition of NO production	RAW 264.7	Dose-dependent inhibition	[7]
Inhibition of TNF- α production	RAW 264.7	Dose-dependent inhibition	[7]	
Inhibition of IL-1 β production	RAW 264.7	Dose-dependent inhibition	[7]	
Inhibition of IL-6 production	RAW 264.7	Dose-dependent inhibition	[7]	
Xanthohumol	Inhibition of COX-1 and COX-2 activity	In vitro	Potent inhibition	[8]
Icaritin	Inhibition of lipid peroxidation	In vitro	IC ₅₀ = 81.33 \pm 3.09 μ M	[9]
Amelioration of neuroinflammation	C57BL/6J mice	Reduces HMGB1 expression	[10]	
8-Prenylnaringenin	Not extensively studied for direct anti-inflammatory activity in comparative assays.			

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Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound	Microorganism	MIC (µg/mL)	Reference
Sophoraflavanone G (SFG)*	Staphylococcus aureus (Methicillin-resistant)	25-50	[11]
Listeria monocytogenes	0.98	[12]	
Xanthohumol	Not a primary focus of the provided search results.		
Icaritin	Not a primary focus of the provided search results.		
8-Prenylnaringenin	Staphylococcus aureus (Methicillin-sensitive and -resistant)	25-50	[11]
Staphylococcus epidermidis	25-50	[11]	

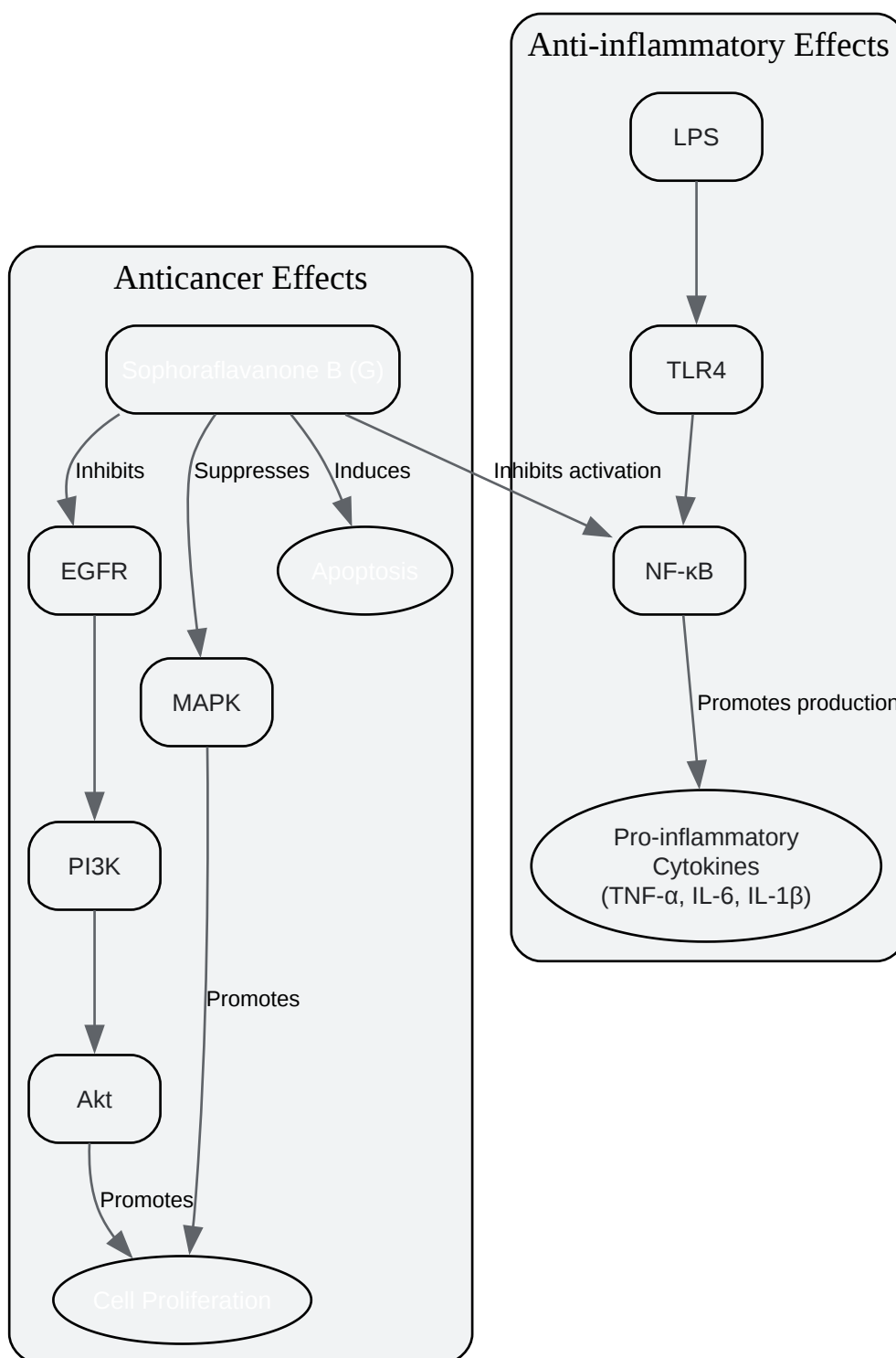
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Signaling Pathways

The biological activities of these prenylflavonoids are mediated through the modulation of various intracellular signaling pathways.

Sophoraflavanone B (G) Signaling Pathways

Sophoraflavanone G exerts its anticancer and anti-inflammatory effects by targeting multiple signaling cascades.[2][13]

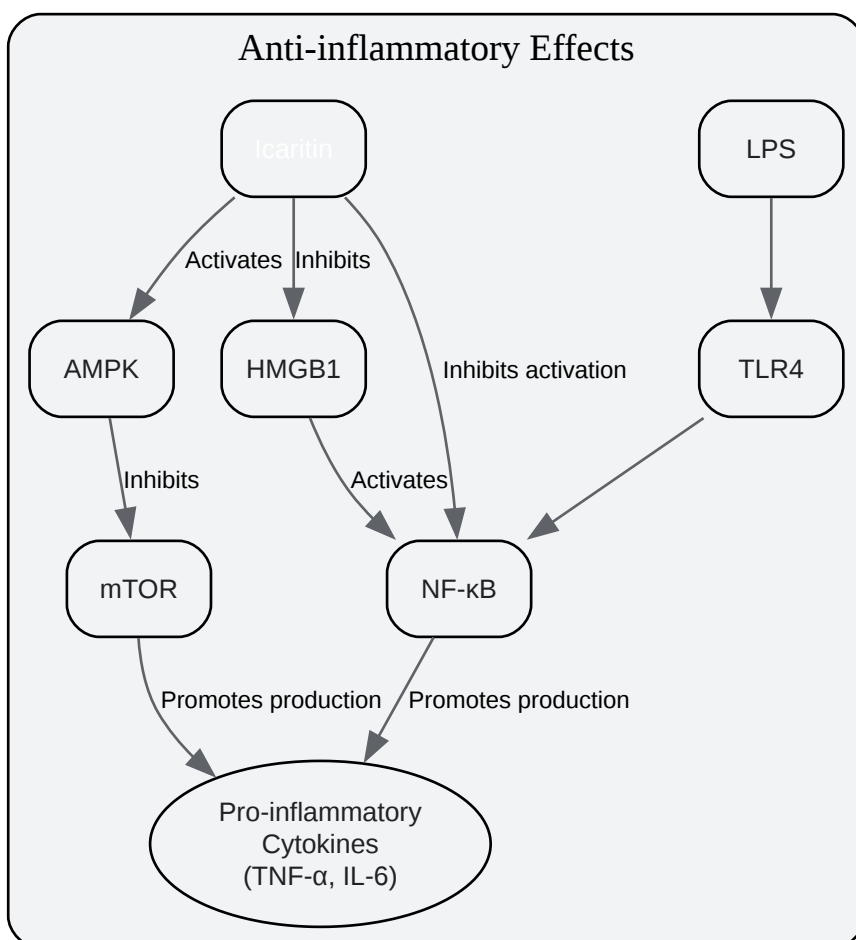
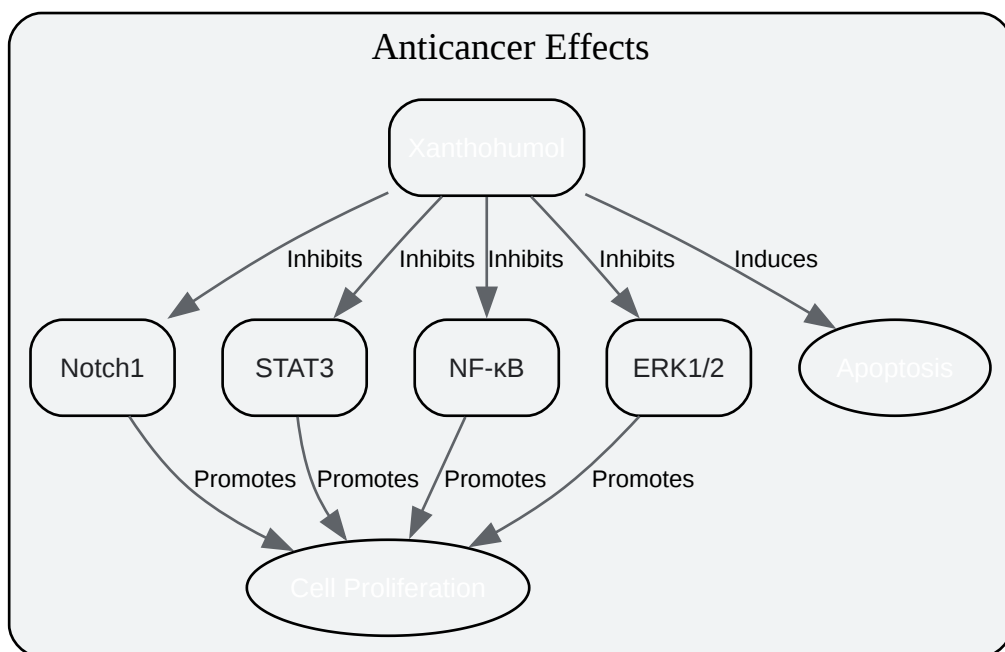


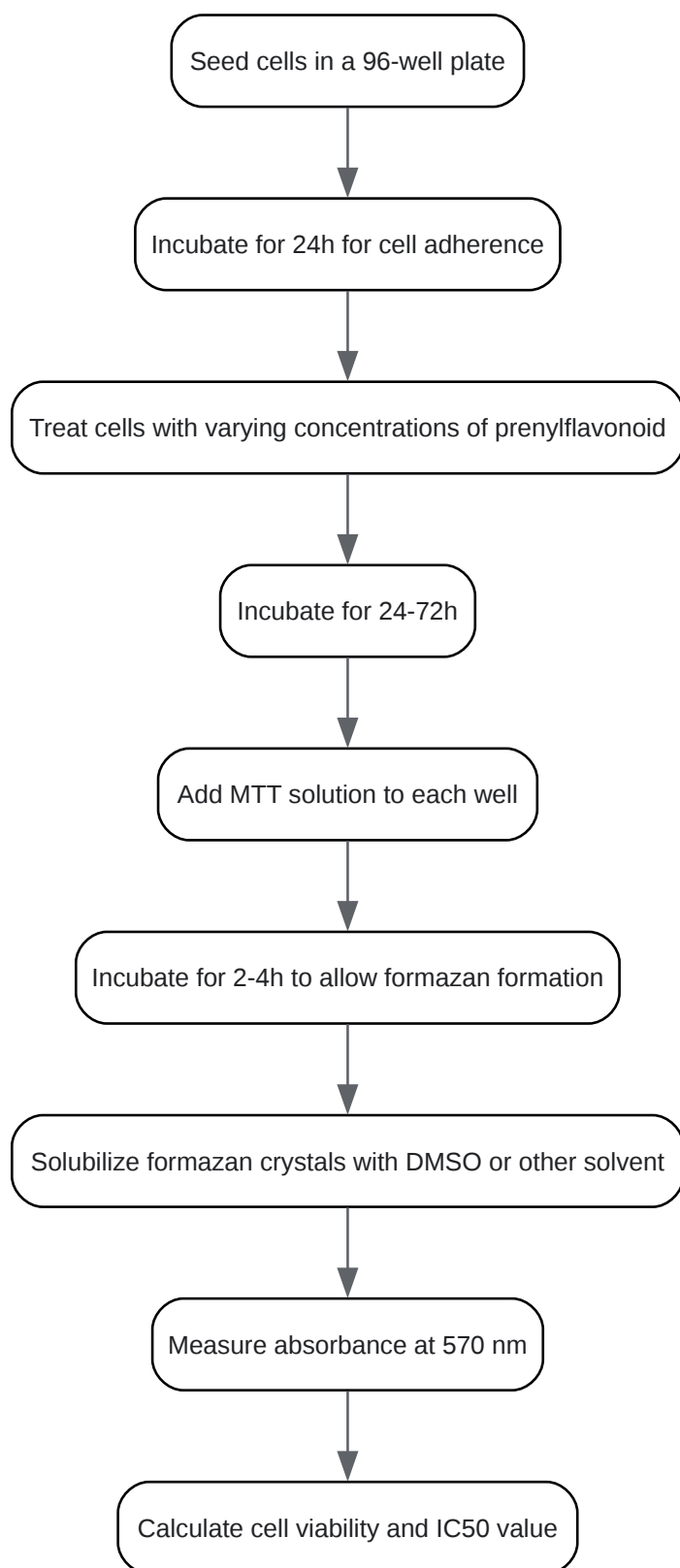
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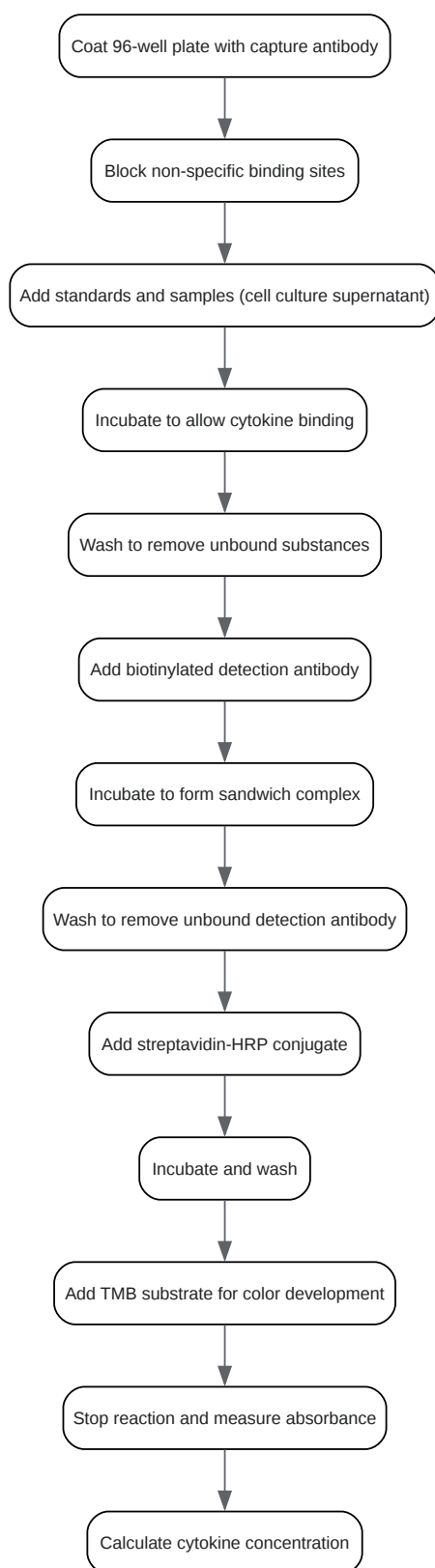
Sophoraflavanone B (G) signaling pathways.

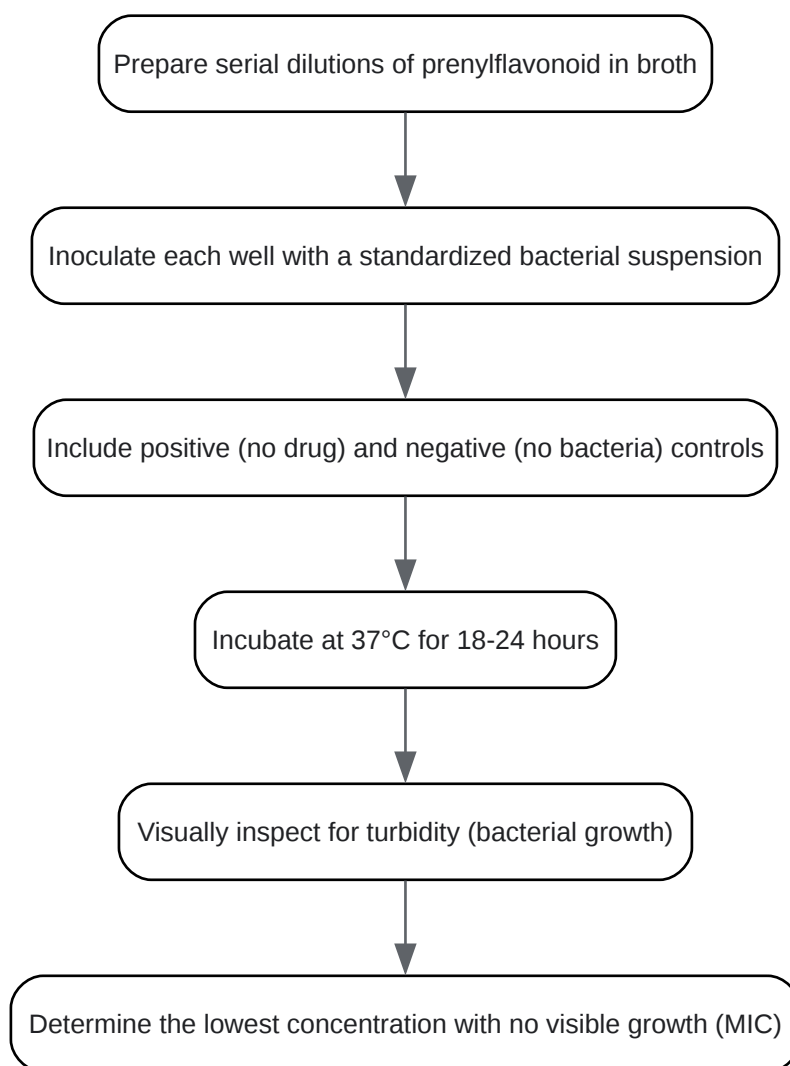
Xanthohumol Signaling Pathways

Xanthohumol's anticancer activity is linked to its ability to modulate several key signaling pathways involved in cell proliferation and survival.[\[4\]](#)[\[5\]](#)[\[14\]](#)









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